molecular formula C18H24N4O2 B7437656 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide

Cat. No. B7437656
M. Wt: 328.4 g/mol
InChI Key: UJDSHIXEWKFRHJ-UHFFFAOYSA-N
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Description

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, and it has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC patients who have developed resistance to first-generation EGFR TKIs.

Mechanism of Action

The mechanism of action of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide involves the inhibition of mutant EGFR signaling pathways, which are commonly dysregulated in NSCLC. Specifically, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide binds to the ATP-binding pocket of mutant EGFR, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival. This mechanism is highly selective for mutant EGFR, and it has been shown to be effective in overcoming resistance to first-generation EGFR TKIs.
Biochemical and Physiological Effects:
6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has several biochemical and physiological effects, including the inhibition of mutant EGFR signaling pathways, the induction of apoptosis, and the inhibition of tumor growth. In preclinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has been shown to be highly selective for mutant EGFR, with minimal activity against wild-type EGFR. In clinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has been shown to have a favorable safety profile, with few adverse events reported.

Advantages and Limitations for Lab Experiments

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for mutant EGFR, which allows for the specific targeting of cancer cells with this mutation. Another advantage is its favorable safety profile, which allows for the administration of higher doses without significant toxicity. One limitation is its moderate yield in the synthesis process, which can limit the availability of the compound for lab experiments. Another limitation is the potential for the development of resistance to 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide over time, which can limit its long-term efficacy.

Future Directions

There are several future directions for the development and use of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide. One direction is the investigation of combination therapies that can enhance the efficacy of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide, such as the combination with other targeted therapies or immunotherapies. Another direction is the development of new EGFR TKIs that can overcome resistance to 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide and other third-generation EGFR TKIs. Additionally, the use of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide in other types of cancer with EGFR mutations, such as head and neck cancer, is an area of active research. Finally, the development of biomarkers that can predict response to 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide and other EGFR TKIs is an important area of research that can help to optimize patient selection and treatment outcomes.

Synthesis Methods

The synthesis of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide involves several steps, including the preparation of the key intermediate 2-(4-methoxyphenyl)-6-nitro-1H-benzimidazole, the reduction of the nitro group to an amino group, and the coupling of the resulting amine with the pyridine-3-carboxylic acid derivative. The final step involves the introduction of the oxan-2-ylpyrazole moiety by reacting with an appropriate reagent. The overall yield of the synthesis is moderate, but the purity of the final product is high.

Scientific Research Applications

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has been extensively studied in preclinical and clinical settings, and its efficacy and safety have been demonstrated in several studies. In preclinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has shown potent and selective inhibitory activity against mutant EGFR, including T790M, which is a common mutation associated with resistance to first-generation EGFR TKIs. In clinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has shown promising results in patients with NSCLC who have developed resistance to first-generation EGFR TKIs, with a high response rate and a favorable safety profile.

properties

IUPAC Name

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12(2)17-15(8-7-13(3)20-17)18(23)21-14-10-19-22(11-14)16-6-4-5-9-24-16/h7-8,10-12,16H,4-6,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDSHIXEWKFRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NC2=CN(N=C2)C3CCCCO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide

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